molecular formula C10H9NO2 B1590320 2-Methyl-1H-indole-6-carboxylic acid CAS No. 73177-33-0

2-Methyl-1H-indole-6-carboxylic acid

Cat. No.: B1590320
CAS No.: 73177-33-0
M. Wt: 175.18 g/mol
InChI Key: DTOBYAWCBMAUQH-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound’s structure consists of an indole ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 6-position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-1H-indole-6-carboxylic acid include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the carboxylic acid group at the 6-position influences its reactivity and interactions with biological targets .

Biological Activity

2-Methyl-1H-indole-6-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound includes a methyl group at the 2-position and a carboxylic acid group at the 6-position of the indole ring. This unique substitution pattern influences its reactivity and biological activity.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with indole scaffolds can inhibit critical proteins involved in cancer cell survival. For instance, derivatives have been shown to bind to myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in various cancers, thereby promoting apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundTarget ProteinIC50 Value (µM)Mechanism of Action
This compoundMcl-1TBDInduces apoptosis
Indole derivative XBcl-xL<10Competitive inhibition
Indole derivative YBcl-2>100Selective binding

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. For example, structural modifications of indole-2-carboxylic acid derivatives have shown promising results as HIV integrase inhibitors. These compounds inhibit the strand transfer process essential for viral replication . The binding conformation analysis revealed that the carboxyl group plays a crucial role in chelating metal ions within the active site of integrase.

Table 2: Summary of Antiviral Activity

CompoundVirus TargetIC50 Value (µM)Mechanism of Action
Indole derivative AHIV-1 Integrase0.13Strand transfer inhibition
Indole derivative BHepatitis C VirusTBDViral replication inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through its ability to modulate inflammatory pathways. Studies indicate that indoles can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes . This property may position it as a candidate for developing new anti-inflammatory drugs.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Protein Binding: The indole core allows high-affinity binding to various receptors and proteins, influencing cellular signaling pathways.
  • Chelation: The carboxylate group can chelate metal ions essential for the activity of certain enzymes, thereby inhibiting their function.

Case Studies

Several case studies have highlighted the effectiveness of indole derivatives in preclinical settings:

  • Study on Mcl-1 Inhibition: A series of indole carboxylic acids were synthesized and tested for their ability to inhibit Mcl-1. The most potent compound exhibited an IC50 value in the nanomolar range, demonstrating significant selectivity over other Bcl family proteins .
  • HIV Integrase Inhibitors: Structural optimization of indole derivatives led to compounds with improved inhibitory effects against HIV integrase, showcasing their potential as antiviral agents .

Properties

IUPAC Name

2-methyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(10(12)13)5-9(7)11-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOBYAWCBMAUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504609
Record name 2-Methyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73177-33-0
Record name 2-Methyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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